N-cyclopropyl-1-(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonamide
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Overview
Description
N-cyclopropyl-1-(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonamide is a compound that features a unique combination of cyclopropyl and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonamide typically involves the reaction of cyclopropylamine with an imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-cyclopropyl-1-(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
- Cyclopropyl (1-methyl-1H-imidazol-2-yl)methanamine
Uniqueness
N-cyclopropyl-1-(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonamide is unique due to its specific combination of cyclopropyl and imidazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H15N3O2S |
---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-cyclopropyl-1-(1-cyclopropylimidazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H15N3O2S/c14-16(15,12-8-1-2-8)7-10-11-5-6-13(10)9-3-4-9/h5-6,8-9,12H,1-4,7H2 |
InChI Key |
SPSPXAWXCXZAQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=NC=CN2C3CC3 |
Origin of Product |
United States |
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